ケチアピンスルホキシド
概要
説明
ケチアピンS-オキシドは、ケチアピンの代謝産物であり、主に統合失調症、双極性障害、および重度のうつ病の治療に使用される非定型抗精神病薬です . ケチアピンS-オキシドは、ケチアピンの酸化によって生成され、母体化合物の薬理学的特性の一部を保持しています .
2. 製法
合成経路と反応条件: ケチアピンS-オキシドの合成には、ケチアピンの酸化が含まれます。 これは、酸性媒体中の二クロム酸カリウムなどのさまざまな酸化剤を使用して達成できます . 反応は通常、S-オキシド誘導体の選択的生成を確実にするために、制御された温度とpH条件下で行われます。
工業生産方法: 工業的な設定では、ケチアピンS-オキシドの生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模酸化プロセスが含まれる場合があります。 高速液体クロマトグラフィー(HPLC)は、反応の進行を監視し、最終生成物を精製するために頻繁に使用されます .
3. 化学反応解析
反応の種類: ケチアピンS-オキシドは、次のようなさまざまな化学反応を受けることができます。
酸化: さらなる酸化により、他の代謝産物が生成される可能性があります。
還元: 還元反応により、ケチアピンS-オキシドはケチアピンに戻ります。
置換: 置換反応は、分子のさまざまな位置で発生し、さまざまな誘導体の生成につながる可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の二クロム酸カリウム.
還元: 水素化ホウ素ナトリウムなどの一般的な還元剤。
置換: 適切な条件下でのさまざまな求核剤。
主な生成物:
酸化: さらに酸化された代謝産物。
還元: ケチアピン。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
ケチアピンS-オキシドは、次のようないくつかの科学研究への応用があります。
科学的研究の応用
Quetiapine S-oxide has several scientific research applications, including:
作用機序
ケチアピンS-オキシドは、セロトニン、ドーパミン、ヒスタミン受容体を含む複数の神経伝達物質受容体と相互作用することにより、その効果を発揮します . 神経伝達物質の放出と受容体活性を調節し、薬理学的効果に寄与すると考えられています。 作用機序に関与する正確な分子標的と経路は、まだ調査中です .
類似化合物:
ノルケチアピン: ケチアピンの別の代謝産物であり、異なる薬理学的特性を持っています.
ケチアピンN-オキシド: ケチアピンの酸化によって生成される関連化合物です.
独自性: ケチアピンS-オキシドは、特定の受容体相互作用と、ケチアピンの代謝経路における中間体としての役割において独特です。 その独特の薬理学的プロファイルと潜在的な治療的用途は、他の類似化合物とは異なります .
生化学分析
Biochemical Properties
Quetiapine Sulfoxide plays a crucial role in biochemical reactions, primarily through its interactions with cytochrome P450 enzymes, particularly CYP3A4 . This interaction leads to the oxidation of Quetiapine to form Quetiapine Sulfoxide. Additionally, Quetiapine Sulfoxide interacts with various neurotransmitter receptors, including serotonin and dopamine receptors . These interactions are essential for its pharmacological effects, contributing to its antipsychotic properties.
Cellular Effects
Quetiapine Sulfoxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It affects the function of neurotransmitter receptors, leading to alterations in cell signaling pathways. For instance, Quetiapine Sulfoxide modulates the activity of dopamine and serotonin receptors, impacting neurotransmission and cellular responses . These effects can influence gene expression and cellular metabolism, contributing to its therapeutic effects in psychiatric disorders.
Molecular Mechanism
At the molecular level, Quetiapine Sulfoxide exerts its effects through binding interactions with neurotransmitter receptors and enzyme inhibition . It binds to dopamine and serotonin receptors, blocking their activity and reducing neurotransmitter release. This inhibition leads to changes in gene expression and cellular responses, contributing to its antipsychotic and mood-stabilizing effects . Additionally, Quetiapine Sulfoxide inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quetiapine Sulfoxide change over time due to its stability and degradation . Quetiapine Sulfoxide is relatively stable, but it can degrade over time, leading to a reduction in its pharmacological activity. Long-term studies have shown that Quetiapine Sulfoxide can have sustained effects on cellular function, including prolonged modulation of neurotransmitter receptors and gene expression . These temporal effects are crucial for understanding its therapeutic potential and long-term safety.
Dosage Effects in Animal Models
The effects of Quetiapine Sulfoxide vary with different dosages in animal models . At low doses, Quetiapine Sulfoxide exhibits antipsychotic and mood-stabilizing effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of Quetiapine Sulfoxide can cause sedation, hypotension, and metabolic disturbances . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of Quetiapine Sulfoxide.
Metabolic Pathways
Quetiapine Sulfoxide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The primary metabolic pathway involves the oxidation of Quetiapine by CYP3A4 to form Quetiapine Sulfoxide . This metabolite can further undergo sulfoxidation and other phase II biotransformations, leading to the formation of additional metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of Quetiapine Sulfoxide.
Transport and Distribution
Quetiapine Sulfoxide is transported and distributed within cells and tissues through various mechanisms . It is primarily transported by plasma proteins, with approximately 83% of Quetiapine Sulfoxide bound to serum proteins . This binding affects its distribution and localization within tissues. Additionally, Quetiapine Sulfoxide can interact with transporters and binding proteins, influencing its accumulation and pharmacological activity .
Subcellular Localization
The subcellular localization of Quetiapine Sulfoxide is influenced by its interactions with cellular components and post-translational modifications . Quetiapine Sulfoxide can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . These localizations are essential for its activity and function, as they determine its interactions with target biomolecules and its overall pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quetiapine S-oxide involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as potassium dichromate in an acidic medium . The reaction typically proceeds under controlled temperature and pH conditions to ensure the selective formation of the S-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of quetiapine S-oxide may involve large-scale oxidation processes using optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and to purify the final product .
化学反応の分析
Types of Reactions: Quetiapine S-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert quetiapine S-oxide back to quetiapine.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Norquetiapine: Another metabolite of quetiapine with distinct pharmacological properties.
Quetiapine N-oxide: A related compound formed through the oxidation of quetiapine.
Uniqueness: Quetiapine S-oxide is unique in its specific receptor interactions and its role as an intermediate in the metabolic pathway of quetiapine. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds .
特性
IUPAC Name |
2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNLPUSSHEDON-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439830 | |
Record name | Quetiapine Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-63-9 | |
Record name | Quetiapine S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quetiapine Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUETIAPINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Quetiapine Sulfoxide in Quetiapine therapy?
A1: Quetiapine Sulfoxide is a major metabolite of the atypical antipsychotic drug, Quetiapine. [, , ] While Quetiapine is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, the specific contribution of CYP3A4 to Quetiapine Sulfoxide formation at therapeutic doses is still under investigation. [, ] Interestingly, research suggests that Quetiapine Sulfoxidation may not be solely dependent on CYP3A4. []
Q2: Why is monitoring Quetiapine Sulfoxide levels important in patients taking Quetiapine?
A2: Quetiapine Sulfoxide has been found to be a significant urinary metabolite of Quetiapine, often present in higher concentrations than Quetiapine itself. [] Including Quetiapine Sulfoxide analysis in urine drug monitoring can lead to more accurate estimations of patient adherence to Quetiapine therapy. []
Q3: How do factors like formulation and time since the last dose affect Quetiapine Sulfoxide levels?
A3: Studies have shown that Quetiapine Sulfoxide plasma concentrations are significantly affected by the formulation of Quetiapine (immediate-release vs. extended-release) and the time elapsed since the last dose. [] This highlights the importance of considering these factors when interpreting Quetiapine Sulfoxide levels in a clinical setting.
Q4: Are there any analytical challenges associated with measuring Norbuprenorphine in patients also prescribed Quetiapine?
A4: Yes, Quetiapine metabolites, particularly two hydroxyquetiapine acids and a Quetiapine Sulfoxide acid diastereomer pair, have been found to interfere with the LC–MS-MS methods used to quantify Norbuprenorphine in urine drug testing. [] This interference can complicate the accurate assessment of patient compliance with prescribed Norbuprenorphine.
Q5: Does the presence of cytochrome b5 impact the metabolism of Quetiapine by CYP3A4 and CYP3A5?
A5: Research suggests that cytochrome b5 plays a role in Quetiapine metabolism. [] While the intrinsic clearance (CLint) of Quetiapine by CYP3A4 is significantly reduced in the presence of cytochrome b5, the CLint by CYP3A5 remains largely unaffected. []
Q6: What is the role of N-Desalkylquetiapine in understanding Quetiapine's effects?
A6: N-Desalkylquetiapine, another key metabolite of Quetiapine, has been suggested to possess pharmacological activity, potentially contributing to Quetiapine's therapeutic effects. [] Measuring plasma N-Desalkylquetiapine concentrations might offer a more reliable indicator of Quetiapine exposure compared to measuring Quetiapine levels alone, particularly because N-Desalkylquetiapine levels are less affected by factors like formulation and time since the last dose. []
Q7: Are there any notable differences in the pharmacokinetics of Quetiapine and its metabolites between adults and adolescents?
A7: Studies indicate that both pediatric and adult populations exhibit comparable pharmacokinetic profiles for Quetiapine and its metabolites, including Quetiapine Sulfoxide. [] This suggests that dosage adjustments based solely on age may not be necessary for patients within this age range.
Q8: Is there a specific analytical method for measuring Quetiapine and its metabolites in biological samples?
A8: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been successfully employed to accurately determine the concentrations of Quetiapine and its metabolites in plasma samples. [, , , ] This technique allows for the simultaneous measurement of multiple analytes, aiding in the comprehensive understanding of Quetiapine's pharmacokinetic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。